6-Bromo-7-methyl-1H-indazole-3-carbaldehyde
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Overview
Description
6-Bromo-7-methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family Indazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-1H-indazole-3-carbaldehyde typically involves the bromination of 7-methyl-1H-indazole-3-carbaldehyde. One common method includes the following steps:
Bromination: 7-Methyl-1H-indazole-3-carbaldehyde is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Oxidation: Oxidizing agents (KMnO4, Na2Cr2O7), solvents (water, acetic acid).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).
Coupling Reactions: Palladium catalysts, bases (K2CO3, NaOH), solvents (toluene, DMF).
Major Products Formed
Substitution Reactions: Substituted indazole derivatives.
Oxidation: 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid.
Reduction: 6-Bromo-7-methyl-1H-indazole-3-methanol.
Coupling Reactions: Various biaryl or heteroaryl derivatives.
Scientific Research Applications
6-Bromo-7-methyl-1H-indazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is employed in the study of enzyme inhibitors, receptor modulators, and other biologically active molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound serves as a probe for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The bromine and aldehyde groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazole-3-carbaldehyde: Lacks the methyl group at the 7-position.
7-Methyl-1H-indazole-3-carbaldehyde: Lacks the bromine atom at the 6-position.
6-Chloro-7-methyl-1H-indazole-3-carbaldehyde: Contains a chlorine atom instead of bromine.
Uniqueness
6-Bromo-7-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications. The combination of these substituents provides a distinct chemical profile, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
6-bromo-7-methyl-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-7(10)3-2-6-8(4-13)11-12-9(5)6/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWRVJFENOQITQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(NN=C12)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-73-7 |
Source
|
Record name | 6-bromo-7-methyl-1H-indazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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